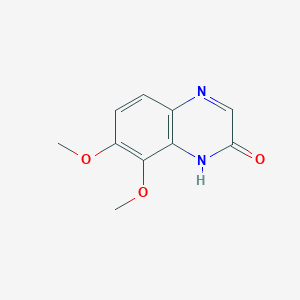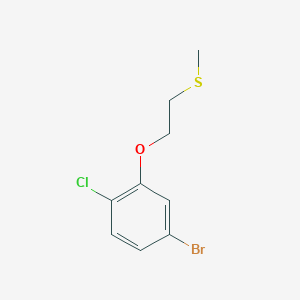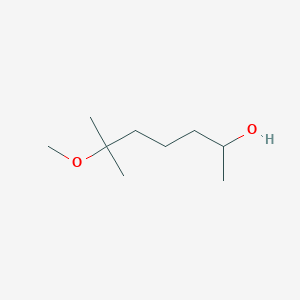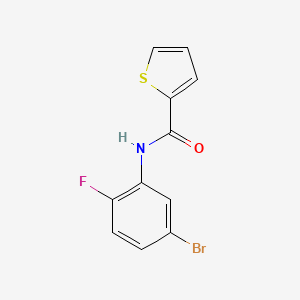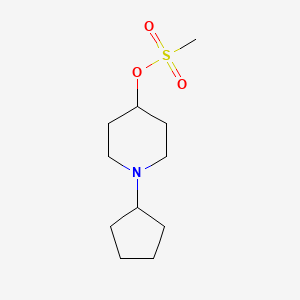
(1-cyclopentylpiperidin-4-yl) methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-cyclopentylpiperidin-4-yl) methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester typically involves the esterification of methanesulfonic acid with 1-cyclopentyl-piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: (1-cyclopentylpiperidin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-cyclopentylpiperidin-4-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then interact with various biological pathways. The piperidine moiety may also contribute to the compound’s activity by interacting with neurotransmitter receptors or enzymes.
Comparison with Similar Compounds
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Uniqueness: (1-cyclopentylpiperidin-4-yl) methanesulfonate is unique due to the combination of the methanesulfonic acid ester and the piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the cyclopentyl group further enhances its uniqueness by providing additional steric and electronic effects.
Properties
Molecular Formula |
C11H21NO3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
(1-cyclopentylpiperidin-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-11-6-8-12(9-7-11)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
InChI Key |
OVIMJSZZOHOTTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

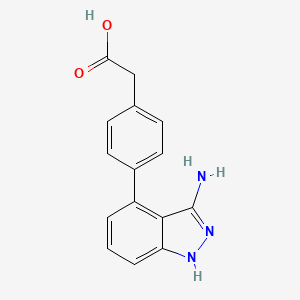
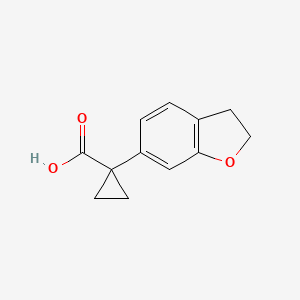
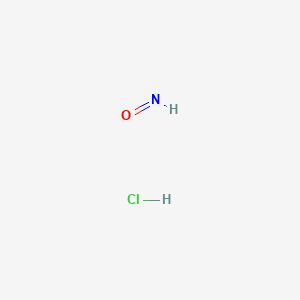
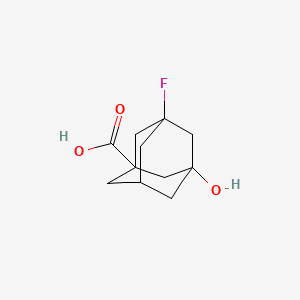
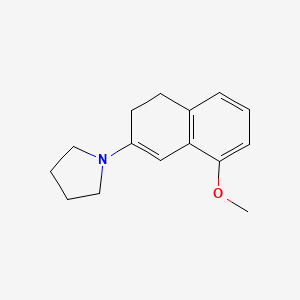
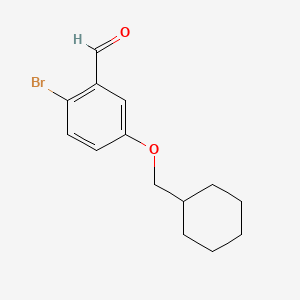
![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)
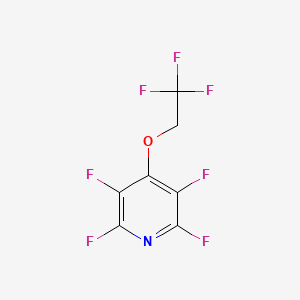
![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)
